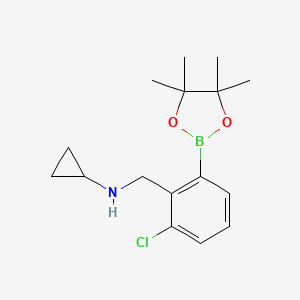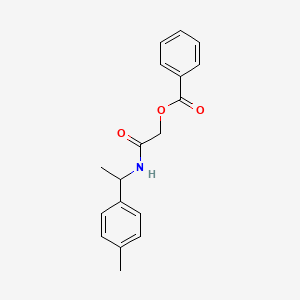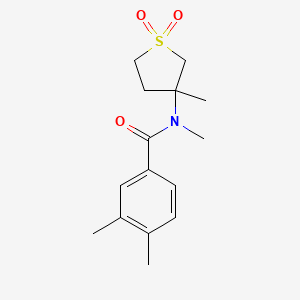![molecular formula C15H16O4 B2390742 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2413376-33-5](/img/structure/B2390742.png)
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the CAS Number: 2413376-33-5 . It has a molecular weight of 260.29 and its IUPAC name is 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid . This compound is widely used in scientific research due to its unique structure, which allows for diverse applications including drug development, material synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is 1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is a solid .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Porous Materials
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid has been investigated as a non-aromatic terephthalic acid isostere. Its rigid spirocyclic backbone provides significant steric bulk compared to aromatic dicarboxylates. Researchers have explored its use in constructing MOFs and other porous materials. The unique geometry of Fecht’s acid influences pore size, surface area, and interpenetration within these frameworks .
Computational Chemistry and Molecular Modeling
Theoretical studies using computational chemistry techniques have explored the electronic structure, energetics, and reactivity of Fecht’s acid. Density functional theory (DFT) calculations provide valuable insights into its stability, charge distribution, and potential reaction pathways. Such investigations aid in predicting its behavior in various environments.
Propiedades
IUPAC Name |
6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFGYTDDQKVZMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)
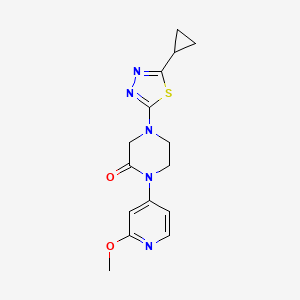
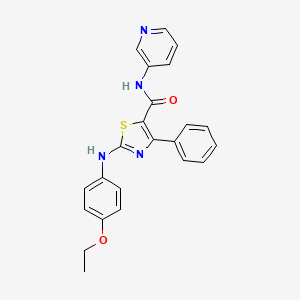
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)

